molecular formula C14H14N4O2 B2691905 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 892294-87-0

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No.: B2691905
CAS No.: 892294-87-0
M. Wt: 270.292
InChI Key: WKHLDRWENMLQFI-UHFFFAOYSA-N
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Description

2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a useful research compound. Its molecular formula is C14H14N4O2 and its molecular weight is 270.292. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis Approaches

A novel and environmentally friendly synthesis method for pyrazolo[4,3-d]pyrimidine derivatives has been developed, emphasizing the importance of water as a solvent for the synthesis process. This approach not only underscores the compound's role in facilitating complex chemical reactions but also highlights the shift towards greener synthetic methods in chemical research (Heravi & Daraie, 2016).

Antitumor Activity

Research on pyrazolo[4,3-d]pyrimidine derivatives has shown promising antitumor activities. One study synthesized a compound closely related to 2-ethyl-6-(p-tolyl)-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione and evaluated its antitumor properties, finding significant inhibitory effects on human lung adenocarcinoma and gastric cancer cell lines (Liu, Zhao, & Lu, 2020).

Advanced Material Applications

The compound's structural motif has been explored for the development of novel materials with significant optical properties. Studies on derivatives with similar structures have found applications in two-photon absorption and biological imaging, demonstrating the compound's potential in creating new materials for advanced technological applications (Tang et al., 2013).

Computational Chemistry Insights

Theoretical and computational studies have been conducted to understand the electronic structure and reactive properties of pyrazolo[4,3-d]pyrimidine derivatives. Such research provides valuable insights into the compound's behavior, which is crucial for designing new molecules with desired properties (Ashraf et al., 2019).

Biological Imaging and Fluorescence

Derivatives of this compound have been synthesized and characterized for their photophysical properties, including two-photon excited fluorescence. This research paves the way for the development of new fluorescent probes for biological imaging, highlighting the compound's application in biomedical research (Tang et al., 2013).

Properties

IUPAC Name

2-ethyl-6-(4-methylphenyl)-4H-pyrazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-3-17-8-11-12(16-17)13(19)18(14(20)15-11)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHLDRWENMLQFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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